molecular formula C10H12BrN B2404253 5-Bromo-2-cyclobutyl-4-methylpyridine CAS No. 2138547-77-8

5-Bromo-2-cyclobutyl-4-methylpyridine

Cat. No.: B2404253
CAS No.: 2138547-77-8
M. Wt: 226.117
InChI Key: QLPVOEDSWKYNSV-UHFFFAOYSA-N
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Description

The Strategic Importance of Substituted Pyridines as Heterocyclic Scaffolds in Contemporary Organic Synthesis

Substituted pyridines are a cornerstone of modern drug discovery and organic synthesis. nih.govnbinno.comlifechemicals.com The pyridine (B92270) moiety is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its significance in medicinal chemistry. nih.gov These scaffolds are present in a vast range of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govrsc.orgresearchgate.net

The strategic importance of substituted pyridines stems from several key factors:

Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring in drug design. This substitution can lead to improved solubility, metabolic stability, and pharmacokinetic profiles. nbinno.com

Pharmacophoric Features: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. nbinno.com

Modulation of Properties: The position and nature of substituents on the pyridine ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, allowing for the optimization of its biological activity and selectivity. nih.govnih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized through a variety of synthetic methods, providing access to a vast chemical space of derivatives. nih.govresearchgate.net

The prevalence of substituted pyridines in successful pharmaceuticals underscores their role as a "privileged scaffold," a molecular framework that is predisposed to bind to a range of biological targets. rsc.org

Halogenated Pyridines as Key Building Blocks: A Review of Synthetic Versatility and Reactivity Profiles

Among the various classes of substituted pyridines, halogenated pyridines, particularly bromopyridines, are exceptionally valuable intermediates in organic synthesis. chempanda.comresearchgate.net The carbon-halogen bond serves as a versatile handle for the introduction of a wide range of functional groups, making these compounds key building blocks for the construction of more complex molecules. researchgate.netnih.gov

The synthetic versatility of halogenated pyridines is primarily demonstrated through their participation in a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. rsc.orgresearchgate.netmdpi.comrsc.orgacs.org This has enabled the synthesis of highly complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. acs.org

The reactivity of a halopyridine is dependent on the position of the halogen atom on the ring:

2- and 4-Halopyridines: These isomers are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The electron-withdrawing nature of the ring nitrogen activates the C2 and C4 positions towards attack by nucleophiles. This allows for the direct displacement of the halide by a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov 2-Halopyridines are also widely used in various cross-coupling reactions to form 2-substituted pyridines. researchgate.netacs.orgresearchgate.net

3-Halopyridines: The halogen at the 3-position is less activated towards SNAr. However, 3-halopyridines are excellent substrates for cross-coupling reactions and can also undergo functionalization through halogen-metal exchange followed by reaction with an electrophile. researchgate.netchempanda.comnih.govacs.orgchemrxiv.org

The ability to selectively functionalize different positions of the pyridine ring based on the location of the halogen atom provides chemists with a powerful tool for the regioselective synthesis of complex pyridine derivatives.

Structural Elucidation and Positional Significance of 5-Bromo-2-cyclobutyl-4-methylpyridine

This compound is a specific example of a polysubstituted pyridine. Its structure is defined by a pyridine core with three distinct substituents at the 2, 4, and 5 positions.

Chemical Identity of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number2138547-77-8
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol

The substitution pattern of this molecule is of particular interest. The bromine atom is at the 5-position, the cyclobutyl group is at the 2-position, and the methyl group is at the 4-position. This specific arrangement of substituents will dictate the molecule's chemical reactivity and potential applications.

While specific research on the applications of this compound is not widely published, a conceptual rationale for its design can be inferred from established principles of medicinal and materials chemistry. Each substituent on the pyridine ring can be envisioned to impart specific properties to the molecule.

The 5-Bromo Substituent: The bromine atom at the 5-position serves as a key synthetic handle. As discussed in section 1.2, this position is well-suited for a variety of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other functional groups. In medicinal chemistry, the introduction of a halogen can also influence a molecule's lipophilicity and metabolic stability, and in some cases, can lead to enhanced binding affinity with a biological target through halogen bonding.

The 2-Cyclobutyl Substituent: The cyclobutyl group at the 2-position is a relatively bulky and lipophilic substituent. In the context of medicinal chemistry, such a group can be used to probe steric pockets in a binding site, potentially leading to increased potency and selectivity. The non-planar nature of the cyclobutyl ring can also disrupt π-stacking interactions that might otherwise occur with a planar substituent. In materials chemistry, bulky substituents can influence the solid-state packing of molecules, which in turn affects properties such as solubility and crystal morphology.

The 4-Methyl Substituent: The methyl group at the 4-position is a small, lipophilic group. Its presence can influence the electronic properties of the pyridine ring through a weak electron-donating effect. In medicinal chemistry, a methyl group can fill small hydrophobic pockets in a binding site and can also block a potential site of metabolism, thereby increasing the half-life of a drug.

The combination of these three substituents on the pyridine scaffold creates a molecule with a unique three-dimensional shape and a versatile chemical handle for further synthetic elaboration. The interplay between the steric and electronic effects of the cyclobutyl and methyl groups, coupled with the synthetic utility of the bromo group, makes this compound a potentially valuable building block for the discovery of new bioactive compounds and functional materials. The specific arrangement of these groups would likely be the result of a structure-activity relationship (SAR) study aimed at optimizing the properties of a lead compound. nih.govnih.govacs.orgresearchgate.netdocumentsdelivered.com

Strategies for Regioselective Bromination at the Pyridine 5-Position

Achieving regioselective bromination at the 5-position of a 2,4-disubstituted pyridine core is a critical step in the synthesis of the target compound. Several synthetic strategies can be employed to control the position of bromination on the pyridine ring.

Electrophilic Aromatic Substitution Approaches for Pyridine Halogenation

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is a common method for halogenation. However, the pyridine ring is electron-deficient, making it less reactive towards electrophiles compared to benzene. wikipedia.orgquimicaorganica.org The reaction often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.org The inherent electronic properties of the pyridine nitrogen direct incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.orgyoutube.comaklectures.com

For a 2-cyclobutyl-4-methylpyridine precursor, the directing effects of the existing substituents play a crucial role. Both alkyl groups (cyclobutyl and methyl) are weakly activating and ortho-, para-directing. In this context, the 3- and 5-positions are electronically favored for electrophilic attack. The presence of substituents at the 2- and 4-positions sterically hinders the adjacent positions, further favoring substitution at the less hindered 5-position.

The mechanism of electrophilic bromination involves the generation of a bromine cation (Br+) or a polarized bromine species, which is then attacked by the π-electrons of the pyridine ring. libretexts.org This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orglibretexts.org Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated pyridine. libretexts.org

Table 1: Reagents and Conditions for Electrophilic Bromination of Pyridines

ReagentCatalyst/ConditionsSelectivityReference
Bromine (Br₂)Oleum, 130°CGood yield for 3-bromination davuniversity.org
Bromine (Br₂)AlCl₃, 100°CModerate yield for 3-bromination davuniversity.org
N-Bromosuccinimide (NBS)Various, including silica gel, ionic liquidsCan be highly regioselective mdpi.com

This table is interactive. Click on the headers to sort.

Metalation-Trapping Sequences for Regioselective Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. This method involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile, in this case, a bromine source.

While the cyclobutyl and methyl groups are not strong directing groups, their electronic and steric influence can be exploited. Alternatively, a directing group can be temporarily installed on the pyridine ring to guide the metalation to the desired position. After bromination, this directing group can be removed. Common bromine sources for quenching include elemental bromine (Br₂), N-bromosuccinimide (NBS), and 1,2-dibromoethane.

Ring-Opening/Ring-Closing Strategies for Pyridine Halogenation

An innovative approach to achieve regioselective halogenation of pyridines involves a ring-opening, halogenation, and subsequent ring-closing sequence. chemrxiv.orgnih.govresearchgate.netnsf.gov This strategy temporarily transforms the electron-deficient pyridine ring into a more reactive, acyclic intermediate. chemrxiv.orgnih.govnsf.gov

One such method utilizes the Zincke reaction, where the pyridine ring is opened by reaction with an amine to form a Zincke imine. chemrxiv.orgnih.govresearchgate.netnsf.gov This acyclic intermediate, which is a series of polarized alkenes, can then undergo highly regioselective halogenation under mild conditions using reagents like N-bromosuccinimide (NBS). chemrxiv.orgnih.govnsf.gov The final step involves ring-closure, often promoted by heating with ammonium acetate, to regenerate the pyridine ring, now halogenated at a specific position. chemrxiv.orgnih.gov This method offers a high degree of control over the regioselectivity of halogenation, particularly for positions that are difficult to access through direct electrophilic substitution. nih.govresearchgate.netnsf.gov

Methodologies for the Introduction of the Cyclobutyl Moiety at the Pyridine 2-Position

The introduction of the cyclobutyl group at the 2-position of the pyridine ring is another key synthetic challenge. This can be achieved through various carbon-carbon bond-forming reactions.

Cyclobutane Incorporation via Organometallic Coupling Reactions (e.g., Suzuki-Miyaura with cyclobutyl boronic acids)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.comyoutube.com

To synthesize this compound using this approach, a suitable 2-halopyridine derivative, such as 2,5-dibromo-4-methylpyridine, would be reacted with a cyclobutylboronic acid or a cyclobutylboronic ester in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

ComponentExampleRole in ReactionReference
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃Facilitates the cross-coupling nih.govlibretexts.org
LigandTriphenylphosphine (PPh₃)Stabilizes the palladium catalyst libretexts.org
BaseK₂CO₃, Cs₂CO₃, KFPromotes transmetalation nih.govyoutube.com
Organoboron ReagentCyclobutylboronic acidSource of the cyclobutyl group libretexts.orgyoutube.com
Organic Halide2,5-Dibromo-4-methylpyridinePyridine backbone with a leaving group nih.govlibretexts.org

This table is interactive. Click on the headers to sort.

Cycloaddition and Cyclization Reactions for Cyclobutyl Ring Formation on Pyridine Precursors (e.g., from cyclobutylamine or cyclobutene derivatives)

Cycloaddition reactions provide another route to construct the cyclobutane ring directly onto a pre-functionalized pyridine precursor. acs.org For instance, a [2+2] cycloaddition reaction between an appropriately substituted alkene and another two-carbon unit can form the four-membered ring. acs.orgru.nl

Alternatively, a pyridine derivative bearing a suitable side chain can undergo an intramolecular cyclization to form the cyclobutyl ring. For example, a pyridine with a four-carbon chain containing appropriate functional groups at its ends could be induced to cyclize.

Furthermore, reactions involving the construction of the pyridine ring itself from precursors already containing the cyclobutyl moiety are also plausible. baranlab.org For instance, a condensation reaction involving a cyclobutyl-containing dicarbonyl compound with ammonia could be envisioned. baranlab.org Another approach could be a Diels-Alder type cycloaddition to form a six-membered ring that is subsequently aromatized to the pyridine system. acsgcipr.org

Synthetic Methodologies for this compound

This article explores conceptual and established synthetic strategies relevant to the formation of this compound. The discussion is segmented into key areas of chemical synthesis, including the functionalization of the methyl group, broader synthetic route design, and the incorporation of modern sustainable practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclobutyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVOEDSWKYNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Reactivity of 5 Bromo 2 Cyclobutyl 4 Methylpyridine

Cross-Coupling Reactions Involving the Bromine Atom at C-5

The bromine atom at the C-5 position of 5-Bromo-2-cyclobutyl-4-methylpyridine serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium catalysts are exceptionally effective in mediating the coupling of aryl halides, including bromopyridines, with a wide array of organometallic reagents. nih.govmdpi.comyoutube.com The C-5 bromine of the title compound is well-positioned for such reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For structurally similar 5-bromopyridine derivatives, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used with bases such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) in solvent mixtures like 1,4-dioxane/water. mdpi.com This method is valued for its operational simplicity and the stability of the boronic acid reagents.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing for reactions to proceed under mild conditions. organic-chemistry.orgorgsyn.org The preparation of bipyridines and other substituted pyridines is effectively achieved using this method. orgsyn.orgresearchgate.net The reaction of this compound with an appropriate organozinc halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would be expected to efficiently yield the corresponding 5-substituted product. This reaction demonstrates broad functional group tolerance. orgsyn.org

Stille Coupling: In the Stille reaction, an organostannane (organotin) reagent is coupled with the aryl halide. This method is particularly useful for introducing complex fragments and is tolerant of a wide range of functional groups. The stepwise functionalization of dihalobipyridines via consecutive Stille couplings highlights the reliability of this reaction for bromopyridine substrates. nih.gov A palladium catalyst, often in conjunction with a ligand, facilitates the coupling between the tin reagent and the C-Br bond of the pyridine (B92270) ring.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions as applied to bromopyridine scaffolds.

Reaction Type Typical Catalyst Coupling Partner Typical Base Typical Solvent(s) Reference(s)
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)Aryl/Alkenyl Boronic AcidK₃PO₄, Na₂CO₃, Cs₂CO₃1,4-Dioxane/Water, Toluene (B28343), DMF mdpi.comrsc.org
NegishiPd(PPh₃)₄, Pd(P(t-Bu)₃)₂Organozinc HalideNone requiredTHF, DMF organic-chemistry.orgorgsyn.org
StillePd(PPh₃)₄, PdCl₂(AsPh₃)₂Organostannane (R-SnBu₃)None requiredToluene, THF, Dioxane nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig amination)

Beyond carbon-carbon bond formation, the bromine atom at C-5 is also amenable to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing carbon-nitrogen bonds. This reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base, such as sodium tert-butoxide. It is a highly general method for the synthesis of arylamines from aryl halides and is widely applied to heteroaromatic systems. It is therefore anticipated that this compound could be successfully coupled with a variety of primary and secondary amines using standard Buchwald-Hartwig conditions to generate the corresponding 5-aminopyridine derivatives.

Nucleophilic Substitution Reactions of this compound

In contrast to its reactivity in cross-coupling reactions, the bromine atom on this compound is generally unreactive towards classical nucleophilic aromatic substitution (SₙAr). The pyridine ring is relatively electron-deficient compared to benzene, which can facilitate nucleophilic attack, particularly at the 2- and 4-positions. jscimedcentral.comuoanbar.edu.iq However, the presence of two electron-donating alkyl groups (cyclobutyl at C-2 and methyl at C-4) increases the electron density of the ring, deactivating it towards nucleophilic attack.

Direct displacement of the C-5 bromide by a nucleophile is electronically disfavored and would require harsh reaction conditions or a different reaction mechanism, such as one involving an aryne intermediate (e.g., a 3,4-pyridyne). nih.gov Reactions of pyridine itself with strong organometallic bases can lead to metalation, but the substitution pattern of the title compound makes this complex. jscimedcentral.com Therefore, under typical nucleophilic substitution conditions, the C-Br bond is expected to be inert.

Reactivity Modulations Induced by the Cyclobutyl Substituent (conceptual, based on steric/electronic effects of cyclobutyl group)

Electronic Effects: The cyclobutyl group, like other alkyl groups, is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the pyridine ring, particularly at the ortho (C-3) and para (C-5) positions relative to the cyclobutyl group, and on the nitrogen atom. This enhanced electron density makes the pyridine nitrogen more basic and a better ligand in coordination chemistry compared to unsubstituted pyridine. nih.gov However, it also deactivates the ring towards nucleophilic substitution, as previously mentioned.

Steric Effects: The non-planar, bulky nature of the cyclobutyl ring introduces steric hindrance around the C-2 and C-3 positions, as well as the pyridine nitrogen. This steric bulk can influence the regioselectivity and rate of reactions. For instance, it may hinder the approach of reagents to the nitrogen atom or the adjacent C-3 position. In coordination chemistry, the steric profile of the cyclobutyl group can affect the geometry and stability of the resulting metal complexes. wikipedia.org This steric hindrance could potentially direct reactions towards less hindered positions on the molecule, although the primary electronic effects often dominate. nih.gov

Functionalization of the Methyl Group at C-4 (conceptual, based on reactions of methylpyridines)

The methyl group at the C-4 position offers another site for chemical modification. The protons of a methyl group attached to a pyridine ring are more acidic than those of toluene due to the electron-withdrawing nature of the heteroaromatic ring. This allows for deprotonation with a strong base to form a nucleophilic intermediate, which can then react with various electrophiles. biu.ac.ilnih.gov

Common transformations for methylpyridines include:

Deprotonation and Alkylation: Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can generate a pyridylmethanide anion. This anion can subsequently react with electrophiles such as alkyl halides or carbonyl compounds (aldehydes, ketones) to form new carbon-carbon bonds. nih.govnih.gov

Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and ketones, similar to an aldol (B89426) reaction, often under basic or acidic catalysis.

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents.

The table below outlines potential functionalization pathways for the C-4 methyl group.

Reaction Type Reagents Expected Product Reference(s)
Deprotonation/Alkylation1. n-BuLi or LDA2. Electrophile (e.g., R-X, R₂C=O)4-(Alkyl)-pyridine or 4-(Hydroxyalkyl)-pyridine nih.govnih.gov
Benzylic C-H Functionalizatione.g., with activated alkenesFunctionalized side chain researchgate.net
OxidationKMnO₄, SeO₂4-Carboxypyridine, 4-FormylpyridineGeneral knowledge

Transformations Involving the Pyridine Nitrogen Atom (e.g., N-oxidation, coordination chemistry)

The lone pair of electrons on the pyridine nitrogen atom is a key site of reactivity, allowing for N-oxidation and coordination to metal centers. jscimedcentral.comyoutube.com

N-Oxidation: The nitrogen atom can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgacs.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. wikipedia.orgrsc.org The N-oxide group is a strong electron-donating group through resonance but electron-withdrawing through induction. This modification enhances the reactivity of the C-2 and C-4 positions towards both nucleophilic and electrophilic attack and provides a route to functionalize the ring in ways that are not possible with the parent pyridine. wikipedia.org Catalytic and even enantioselective methods for pyridine N-oxidation have been developed. chemrxiv.orgacs.org

Spectroscopic Characterization and Structural Analysis of 5 Bromo 2 Cyclobutyl 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-2-cyclobutyl-4-methylpyridine is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and the aromatic pyridine (B92270) ring.

The pyridine ring protons, being in an aromatic system, are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm). Specifically, the proton at the C3 position and the proton at the C6 position would appear as singlets due to the absence of adjacent protons for spin-spin coupling. The electron-withdrawing bromine atom at C5 and the electron-donating alkyl groups at C2 and C4 will influence their precise chemical shifts. By analogy with similar compounds like 5-bromo-2-methylpyridine, the H6 proton is expected to be the most downfield, likely appearing above δ 8.0 ppm, while the H3 proton would be further upfield.

The protons of the methyl group attached to C4 would give rise to a singlet, typically in the range of δ 2.2-2.6 ppm, a characteristic region for methyl groups attached to an aromatic ring.

The cyclobutyl group protons will present a more complex pattern. The methine proton (the one directly attached to the pyridine ring at C2) would be the most downfield of the cyclobutyl protons due to its proximity to the aromatic ring. It would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclobutyl ring. The remaining six methylene protons of the cyclobutyl ring would exhibit complex multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H3~7.5 - 7.8s
Pyridine H6~8.3 - 8.6s
Methyl (CH₃)~2.3 - 2.5s
Cyclobutyl CH~3.2 - 3.6m
Cyclobutyl CH₂~1.8 - 2.4m

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically 0-220 ppm.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom C5, bonded to the electronegative bromine, is anticipated to be significantly shielded compared to a non-brominated pyridine, with a predicted chemical shift around δ 115-125 ppm. The carbons C2 and C4, bearing the alkyl substituents, would be deshielded. The quaternary carbon C2, attached to the cyclobutyl group, and C4, attached to the methyl group, would likely appear in the δ 150-165 ppm range. The remaining pyridine carbons, C3 and C6, will also have distinct chemical shifts within the aromatic region.

The methyl carbon will have a characteristic signal in the aliphatic region, expected around δ 15-25 ppm. The carbons of the cyclobutyl group will also appear in the aliphatic region. The methine carbon, directly attached to the pyridine ring, would be the most downfield of the cyclobutyl carbons, likely in the range of δ 35-45 ppm. The methylene carbons of the cyclobutyl ring would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C2~160 - 165
Pyridine C3~125 - 130
Pyridine C4~150 - 155
Pyridine C5~118 - 122
Pyridine C6~150 - 153
Methyl (CH₃)~18 - 22
Cyclobutyl CH~40 - 45
Cyclobutyl CH₂~25 - 30
Cyclobutyl CH₂~18 - 22

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the coupling network within the cyclobutyl ring. Cross-peaks would be observed between the methine proton and the adjacent methylene protons, and between the different methylene protons of the cyclobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would allow for the direct assignment of the carbon signals for the methyl group, the cyclobutyl methine and methylene groups, and the protonated carbons of the pyridine ring (C3 and C6).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of the C-H bonds on the pyridine ring.

Aliphatic C-H stretching: Stronger bands are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and cyclobutyl groups.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of sharp, medium to strong bands in the 1400-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl and cyclobutyl groups will appear in the 1350-1470 cm⁻¹ range. Out-of-plane C-H bending for the substituted pyridine ring would be observed in the 800-900 cm⁻¹ region.

C-Br stretching: A medium to strong absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 650 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching vibrations of the cyclobutyl ring may also give rise to distinct Raman signals.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2980Strong
Pyridine Ring C=C, C=N Stretch1400 - 1600Medium to Strong
CH₃, CH₂ Bending1370 - 1460Medium
C-Br Stretch500 - 650Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₁₂BrN), the molecular ion peak (M⁺) in the mass spectrum would be a crucial piece of information. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). The calculated monoisotopic mass for C₁₀H₁₂⁷⁹BrN is 225.0153 Da, and for C₁₀H₁₂⁸¹BrN is 227.0133 Da.

The fragmentation pattern upon electron ionization would provide further structural clues. Common fragmentation pathways for such a molecule would include:

Loss of a bromine radical: This would result in a fragment ion at m/z 146 (C₁₀H₁₂N⁺).

Loss of the cyclobutyl group: Cleavage of the bond between the pyridine ring and the cyclobutyl group could lead to a fragment ion corresponding to the brominated methylpyridine cation or the cyclobutyl cation.

Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself can undergo fragmentation, for example, by losing ethene (C₂H₄), leading to smaller fragment ions.

Loss of a methyl radical: Cleavage of the methyl group would result in a fragment ion at m/z 210/212.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
225/227[M]⁺ (Molecular Ion)
146[M - Br]⁺
210/212[M - CH₃]⁺

X-ray Crystallography for Solid-State Structural Determination (if available for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions.

While there is no publicly available crystal structure for this compound, analysis of related structures can provide insights into its likely solid-state conformation. For instance, crystal structures of other 5-bromopyridine derivatives often exhibit intermolecular interactions involving the bromine atom, such as halogen bonding. The packing of the molecules in the crystal lattice would be influenced by steric effects of the bulky cyclobutyl group and potential π-π stacking interactions between the pyridine rings.

Obtaining a single crystal suitable for X-ray diffraction would be a key step in definitively confirming the solid-state structure of this compound. Such an analysis would provide unequivocal proof of the atomic connectivity and would reveal details about the conformation of the cyclobutyl ring relative to the pyridine ring.

Computational and Theoretical Studies on 5 Bromo 2 Cyclobutyl 4 Methylpyridine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.compennylane.ai For 5-Bromo-2-cyclobutyl-4-methylpyridine, this process involves minimizing the molecule's energy to find its equilibrium structure. A key feature of this molecule is the cyclobutyl group, which is known to adopt a puckered or "butterfly" conformation rather than a planar one to relieve ring strain. youtube.com The orientation of this puckered ring relative to the pyridine (B92270) core, along with the rotational positions of the methyl group, defines the molecule's conformational landscape.

DFT calculations can map this landscape by calculating the relative energies of different conformers. The lowest energy conformation represents the most probable structure of the molecule. The puckered nature of the cyclobutyl ring can lead to different spatial arrangements, which may influence how the molecule interacts with other chemical species or biological targets. nih.gov The optimization process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC-Br~1.90 Å
Bond LengthC-N (in ring)~1.34 Å
Bond LengthC-C (pyridine ring)~1.39 Å
Bond LengthC-C (cyclobutyl)~1.55 Å
Bond AngleC-N-C (pyridine ring)~117°
Bond AngleC-C-Br~119°
Dihedral AnglePuckering of Cyclobutyl Ring

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most readily accept electrons from a nucleophile. wuxibiology.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be centered on the π-system of the pyridine ring. rsc.org Substituents on the pyridine ring, such as the bromo and methyl groups, can significantly influence the energies of these orbitals. researcher.life

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties (Hypothetical DFT Data)
PropertyPredicted Value (eV)Implication
HOMO Energy-6.5 to -7.0Electron-donating capability
LUMO Energy-1.0 to -1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.0 to 6.0High kinetic stability and low reactivity

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These regions are indicative of sites for nucleophilic and electrophilic attack, respectively.

For this compound, the ESP surface would show a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with Lewis acids. pharmaguideline.com The hydrogen atoms of the methyl and cyclobutyl groups would exhibit positive potential. Interestingly, the bromine atom, despite being electronegative, can present a region of positive potential along the C-Br bond axis, known as a σ-hole. nih.govmdpi.com This positive region allows the bromine to act as a halogen bond donor, interacting with nucleophiles. The π-face of the pyridine ring typically shows a slightly negative potential, making it susceptible to interactions with cations.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. mdpi.com These descriptors, rooted in conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction. researchgate.netnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These descriptors for this compound would suggest a molecule of moderate hardness with specific sites prone to electrophilic or nucleophilic attack, as indicated by the ESP analysis.

Table 3: Predicted Quantum Chemical Descriptors (Calculated from Hypothetical FMO data)
DescriptorFormulaPredicted Value (eV)Interpretation
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2~2.75Moderately high stability
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2~4.0Tendency to attract electrons
Electrophilicity Index (ω)χ² / (2η)~2.91Moderate electrophilic character
Chemical Softness (S)1 / η~0.36Moderate polarizability

Reaction Mechanism Studies and Transition State Analysis through Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key reaction of interest would be substitution or coupling at the C-Br bond. For instance, in a Suzuki or Buchwald-Hartwig cross-coupling reaction, DFT could be used to model the entire catalytic cycle. This would involve calculating the energies of oxidative addition, transmetalation, and reductive elimination steps. The highest energy point along this pathway, the transition state, determines the activation energy and thus the rate of the reaction. Such studies can explain regioselectivity and the effect of different catalysts and ligands on reaction outcomes. nih.govnih.gov Similarly, the mechanism of electrophilic aromatic substitution on the pyridine ring, which is generally difficult for pyridines, could be explored computationally to understand the high activation barriers involved. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions (conceptual, for complex systems)

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulates the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions in systems like solutions or protein-ligand complexes. nih.goviaea.org

For this compound, an MD simulation could be used to study several phenomena conceptually. In a solvent, it would show how the molecule tumbles and how solvent molecules arrange around it. It would also capture the dynamic puckering of the cyclobutyl ring, showing transitions between different puckered states. youtube.com If this molecule were being studied as a potential drug candidate, MD simulations would be crucial for understanding how it binds to a target protein. nih.gov These simulations can reveal the key intermolecular interactions (like hydrogen bonds, halogen bonds, or hydrophobic interactions) that stabilize the complex and can predict the binding free energy, offering a more complete picture of the molecule's behavior in a complex, dynamic environment. mdpi.com

Strategic Applications of 5 Bromo 2 Cyclobutyl 4 Methylpyridine As a Key Synthetic Intermediate

Precursor in the Construction of Advanced Heterocyclic Systems

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring makes 5-Bromo-2-cyclobutyl-4-methylpyridine an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex heterocyclic structures. The cyclobutyl and methyl substituents on the pyridine ring can influence the reactivity of the bromine atom and impart specific conformational and electronic properties to the resulting molecules.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki Coupling Aryl/Heteroaryl Boronic Acids/EstersC-C (Aryl-Aryl)Synthesis of biaryl and hetero-biaryl compounds for medicinal chemistry and materials science.
Buchwald-Hartwig Amination Amines, Amides, CarbamatesC-NIntroduction of nitrogen-containing functional groups, crucial for bioactive molecules.
Sonogashira Coupling Terminal AlkynesC-C (Alkynyl)Formation of aryl-alkynes, important for the synthesis of natural products and functional materials. lifechemicals.com
Heck Coupling AlkenesC-C (Alkenyl)Creation of substituted alkenes, versatile intermediates for further transformations.
Stille Coupling OrganostannanesC-CFormation of a wide range of C-C bonds with good functional group tolerance.

The strategic application of these cross-coupling reactions allows for the elaboration of the this compound core into more complex, often polycyclic, heterocyclic systems. For instance, an intramolecular Suzuki or Heck coupling following an initial intermolecular reaction at the 5-position can lead to the formation of fused ring systems, which are common motifs in pharmacologically active compounds. The synthesis of pyrido-fused heterocycles, for example, is a significant area of research due to their diverse biological activities. ias.ac.in The cyclobutyl group at the 2-position can play a crucial role in directing the regioselectivity of these reactions and influencing the three-dimensional shape of the final molecule, which is often critical for biological activity.

Role in Modular Synthesis and Fragment-Based Approaches for Chemical Diversity

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern organic chemistry and drug discovery. This compound serves as an excellent example of such a modular building block. Its defined points of reactivity allow for its systematic incorporation into larger molecules, enabling the rapid generation of analogs with diverse functionalities.

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The bromopyridine moiety is a valuable scaffold in FBDD for several reasons. The bromine atom provides a handle for straightforward chemical elaboration through the aforementioned cross-coupling reactions, allowing for the exploration of the chemical space around the initial fragment hit. Furthermore, brominated fragments can be particularly useful in crystallographic screening, as the high electron density of the bromine atom facilitates its identification in electron density maps, aiding in the determination of the fragment's binding mode. nih.gov

The 2-cyclobutyl and 4-methyl groups on the pyridine ring of the target compound contribute to its utility as a fragment. These alkyl substituents provide non-polar contact points that can interact with hydrophobic pockets in a protein's binding site. The specific geometry of the cyclobutyl ring can offer a unique three-dimensional profile compared to more common linear or branched alkyl groups, potentially leading to improved binding affinity and selectivity.

Development of Libraries of Pyridine-Based Compounds for Various Chemical Applications (conceptual, based on general use of bromopyridines)

Building upon its utility in modular synthesis, this compound is an ideal starting material for the creation of focused libraries of pyridine-based compounds. By systematically varying the coupling partners in reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, a large number of derivatives can be synthesized in a parallel or combinatorial fashion.

For example, a library of 5-aryl-2-cyclobutyl-4-methylpyridines could be generated by reacting the parent compound with a diverse set of aryl boronic acids. Similarly, a library of 5-amino-substituted derivatives could be prepared through Buchwald-Hartwig amination with various amines. These libraries can then be screened for a wide range of applications, including:

Medicinal Chemistry: Screening for biological activity against various targets such as kinases, G-protein coupled receptors, and enzymes. Pyridine-based structures are known to be privileged scaffolds in drug discovery. ed.ac.uk

Agrochemicals: Testing for herbicidal, insecticidal, or fungicidal properties. Halogenated pyridines are important intermediates in the synthesis of many crop protection agents. nbinno.com

Materials Science: Evaluating the photophysical or electronic properties of the synthesized compounds for applications in organic light-emitting diodes (OLEDs), sensors, or other functional materials.

The generation of such libraries is facilitated by the robust and well-understood nature of palladium-catalyzed cross-coupling reactions, which are often amenable to high-throughput synthesis techniques. The unique substitution pattern of this compound ensures that the resulting library members possess novel chemical structures with the potential for unique and valuable properties.

Q & A

Q. What advanced spectral techniques resolve ambiguities in assigning proton environments in crowded NMR spectra?

  • Methodological Answer :
  • 2D NMR : COSY and HSQC to correlate overlapping proton signals (e.g., cyclobutyl CH2_2 vs. methyl protons) .
  • Variable Temperature NMR : Heat samples to 50–60°C to reduce signal broadening caused by slow ring puckering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.